molecular formula C22H16ClN3OS2 B4884110 N-{[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]carbamothioyl}-2-methylbenzamide

N-{[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]carbamothioyl}-2-methylbenzamide

Cat. No.: B4884110
M. Wt: 438.0 g/mol
InChI Key: PRZGDHFIMYLVTR-UHFFFAOYSA-N
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Description

N-{[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]carbamothioyl}-2-methylbenzamide is a complex organic compound that features a benzothiazole moiety, a chlorophenyl group, and a methylbenzamide structure. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]carbamothioyl}-2-methylbenzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]carbamothioyl}-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or reduced aromatic rings.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]carbamothioyl}-2-methylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]carbamothioyl}-2-methylbenzamide involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to antibacterial or anticancer effects by disrupting essential biological processes in target cells .

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzothiazol-2-yl)-3-nitrobenzamide
  • N-(1,3-benzothiazol-2-yl)-4-chlorobenzamide
  • N-(1,3-benzothiazol-2-yl)-2-methyl-3-nitrobenzamide

Uniqueness

N-{[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]carbamothioyl}-2-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group and the carbamothioyl linkage differentiates it from other benzothiazole derivatives, potentially leading to unique interactions with biological targets and distinct pharmacological activities .

Properties

IUPAC Name

N-[[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]carbamothioyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN3OS2/c1-13-6-2-3-7-15(13)20(27)26-22(28)24-14-10-11-17(23)16(12-14)21-25-18-8-4-5-9-19(18)29-21/h2-12H,1H3,(H2,24,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRZGDHFIMYLVTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC(=S)NC2=CC(=C(C=C2)Cl)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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